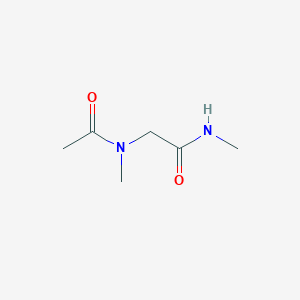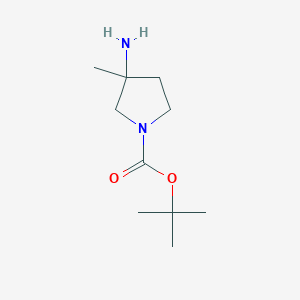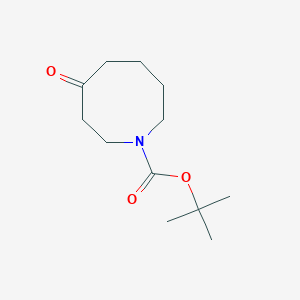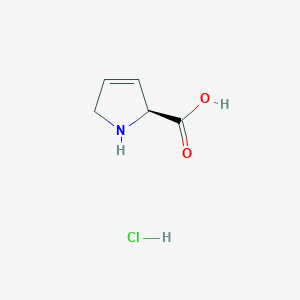
N-methyl-2-(N-methylacetamido)acetamide
Overview
Description
N-methyl-2-(N-methylacetamido)acetamide is an organic compound with the molecular formula C5H11NO2. It is a derivative of acetamide and is known for its applications in various fields such as chemistry, biology, and industry. The compound is characterized by its white crystalline appearance and is soluble in water and other organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-2-(N-methylacetamido)acetamide can be synthesized through the reaction of N-methylacetamide with acetic anhydride. The reaction typically involves heating the mixture to a temperature of around 130°C to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{CH}_3\text{CONHCH}_3 + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{CH}_3\text{CONHCH}_2\text{COCH}_3 + \text{CH}_3\text{COOH} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure the complete conversion of the starting materials to the desired product. The product is then purified through distillation or crystallization techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(N-methylacetamido)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetamido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-methyl-2-(N-methylacetamido)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-2-(N-methylacetamido)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action depend on the specific application and the molecular target being studied.
Comparison with Similar Compounds
Similar Compounds
N-methylacetamide: A simpler derivative of acetamide with similar solubility and reactivity.
N,N-dimethylacetamide: A related compound with two methyl groups attached to the nitrogen atom, used as a solvent and reagent in organic synthesis.
N-ethylacetamide: An ethyl derivative of acetamide with similar properties and applications.
Uniqueness
N-methyl-2-(N-methylacetamido)acetamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interactions. Its ability to form stable complexes with metal ions and other molecules makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
2-[acetyl(methyl)amino]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-5(9)8(3)4-6(10)7-2/h4H2,1-3H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNHSCSOCKZTDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is understanding the conformation of N-methyl-2-(N-methylacetamido)acetamide important in the context of peptoid-peptide hybrids?
A1: Peptoid-peptide hybrids are molecules containing both peptide and peptoid units. This compound serves as a simplified model for these hybrids, allowing researchers to isolate and study the conformational preferences introduced by the N-methylglycine (sarcosine) unit present in peptoids. Understanding the conformational behavior of this model compound provides valuable insights into the structural features and potential biological activities of larger peptoid-peptide hybrids. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B1456910.png)

![N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide](/img/structure/B1456915.png)





![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1456923.png)


